REACTION_CXSMILES
|
C[S-].[Na+].[Cl:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13]C)[CH:6]=1>>[Cl:4][C:5]1[CH:6]=[C:7]([OH:13])[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
12.32 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
1-methyl-2-pyrrolidine
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1)OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
then stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The 1-methyl-2-pyrrolidine was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the material partitioned between ethyl acetate/water/1N hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic layer was washed with twice with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with aqueous saturated sodium chloride, dried over magnesium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellowish solid
|
Type
|
CUSTOM
|
Details
|
The solid was chromatographed on 400 mL plug of silica gel eluting with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined purified fractions
|
Type
|
CUSTOM
|
Details
|
were removed of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.62 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |